molecular formula C9H10O2 B591096 3,5-Dimethylbenzoic-d9 Acid CAS No. 1335014-65-7

3,5-Dimethylbenzoic-d9 Acid

Cat. No.: B591096
CAS No.: 1335014-65-7
M. Wt: 159.232
InChI Key: UMVOQQDNEYOJOK-XVGWXEQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylbenzoic-d9 Acid: is a deuterium-labeled derivative of 3,5-Dimethylbenzoic acid. It is often used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful for various analytical and tracing studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzoic-d9 Acid typically involves the deuteration of 3,5-Dimethylbenzoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzoic-d9 Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethylbenzoic-d9 Acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethylbenzoic-d9 Acid involves its use as a stable isotope tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound through various chemical and biological processes. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of the compound in different environments .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethylbenzoic-d9 Acid’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool for tracing and analytical studies. The presence of deuterium atoms allows for precise tracking and analysis in various scientific fields .

Properties

IUPAC Name

2,4,6-trideuterio-3,5-bis(trideuteriomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVOQQDNEYOJOK-XVGWXEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.